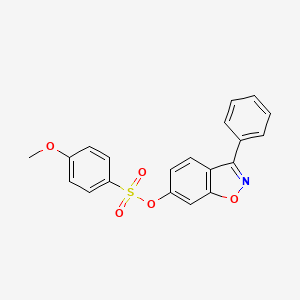

3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

Descripción

3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C20H15NO5S . It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in medicinal, pharmaceutical, and industrial fields . Benzoxazole compounds are bicyclic and planar, making them favorable for various mechanistic approaches in drug discovery .

Propiedades

Fórmula molecular |

C20H15NO5S |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

(3-phenyl-1,2-benzoxazol-6-yl) 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C20H15NO5S/c1-24-15-7-10-17(11-8-15)27(22,23)26-16-9-12-18-19(13-16)25-21-20(18)14-5-3-2-4-6-14/h2-13H,1H3 |

Clave InChI |

LIADUMYKUMBCKP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole in water under reflux conditions, yielding 79-89% .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize yield and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like sodium metabisulfite, reducing agents, and various catalysts . Reaction conditions can vary from mild to harsh, depending on the specific reaction and desired product .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of benzoxazole with aldehydes can yield benzoxazole-aldehyde derivatives, which have various applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds . In biology and medicine, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . These compounds are also used in the development of new drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways . Benzoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some benzoxazole compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate include other benzoxazole derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones and 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide.

Uniqueness: What sets 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This compound’s structure allows for a broad substrate scope and functionalization, making it a versatile and valuable compound in various fields of research .

Actividad Biológica

3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate typically involves the condensation reaction of appropriate benzoxazole derivatives with sulfonate groups. Recent methodologies have highlighted the use of various catalysts to enhance yield and efficiency. For instance, magnetic solid acid nanocatalysts have been reported to facilitate the synthesis under mild conditions, achieving yields of up to 89% .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Studies suggest that benzoxazole derivatives often exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has shown promise in inhibiting the growth of cancer cells. For example, a study demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of specific apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

- Study on Anticancer Effects : A controlled study investigated the effect of 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 12 µM.

- Antimicrobial Efficacy : Another study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Tables

| Biological Activity | Effect | Concentration (µM) | IC50 (µM) |

|---|---|---|---|

| Anticancer (MCF-7) | Cell Viability Reduction | >10 | 12 |

| Antimicrobial (S. aureus) | Inhibition | 32 | - |

| Antimicrobial (E. coli) | Inhibition | 64 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.